5-Bromo-2-hydroxyisonicotinaldehyde

Description

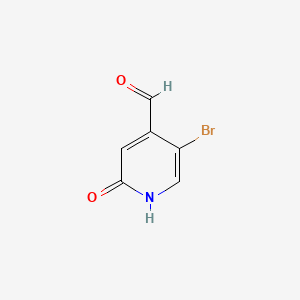

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-oxo-1H-pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-2-8-6(10)1-4(5)3-9/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJXYDFTUVDHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Hydroxyisonicotinaldehyde and Its Precursors

Direct Synthesis Pathways to 5-Bromo-2-hydroxyisonicotinaldehyde

Direct synthesis aims to construct the target molecule in fewer steps, primarily by introducing the final functional groups onto a pre-existing pyridine (B92270) scaffold.

Bromination Strategies on Hydroxyisonicotinaldehyde Scaffolds

A primary route to this compound involves the direct bromination of a 2-hydroxyisonicotinaldehyde precursor. This electrophilic substitution reaction introduces a bromine atom onto the pyridine ring. The position of bromination is directed by the existing hydroxyl and aldehyde groups. While specific literature on the direct bromination of 2-hydroxyisonicotinaldehyde to its 5-bromo derivative is not prevalent, analogous reactions on similar structures are well-documented. For instance, the bromination of 2-hydroxypyridine-3-carboxaldehyde with reagents like phosphorus oxybromide (POBr₃) effectively yields the 5-bromo-2-hydroxypyridine-3-carboxaldehyde, demonstrating the feasibility of this regioselective bromination. Another common approach involves the bromination of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) at low temperatures, which suggests that similar conditions could be applied to its pyridine analogue. nih.gov

Common brominating agents for such transformations include N-bromosuccinimide (NBS) and elemental bromine, often in a solvent like acetic acid or a chlorinated solvent. nbinno.com The reaction conditions, including temperature and the choice of brominating agent, are critical for achieving high yield and selectivity.

Formylation Approaches for Brominated Hydroxypyridines

An alternative direct pathway is the formylation of a 5-bromo-2-hydroxypyridine (B85227) derivative. This method introduces the aldehyde group at the C-4 position of the pyridine ring. A widely used method is directed ortho-metalation, which involves the deprotonation of the pyridine ring using a strong base, typically lithium diisopropylamide (LDA), at low temperatures (-78°C), followed by quenching the resulting lithiated intermediate with a formylating agent like N,N-dimethylformamide (DMF). clockss.org

This approach often requires the protection of the hydroxyl group, for example as a tosyl or benzyl (B1604629) ether, to prevent it from interfering with the lithiation step. clockss.org Research into the formylation of 2-bromo-5-tosyloxypyridine has shown that the reaction can be challenging, sometimes requiring a significant excess of the lithiating agent to proceed effectively. clockss.org

Table 1: Formylation of Brominated Pyridine Derivatives

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-fluoropyridine | 1. LDA, THF; 2. DMF | -78°C to RT, 2h | 5-Bromo-2-fluoropyridine-3-carboxaldehyde | 60-70% | |

| 2-Bromo-5-tosyloxypyridine | 1. LDA (10 eq.); 2. DMF | -78°C | 2-Bromo-4-formyl-5-tosyloxypyridine | - | clockss.org |

Precursor Synthesis and Functional Group Interconversions

This strategy involves the synthesis of key precursors, which are then converted into the final product through a series of functional group manipulations.

Derivatization of Related Pyridine Analogs (e.g., 5-Bromo-2-hydroxypyridine)

5-Bromo-2-hydroxypyridine is a crucial and versatile intermediate for the synthesis of more complex pyridine derivatives, including this compound. ontosight.ai It serves as a foundational building block to which the required aldehyde functionality can be added. The synthesis of this precursor can be achieved through several routes. A common method is the direct bromination of 2-hydroxypyridine (B17775) (or its tautomer, 2-pyridone). nbinno.com This reaction is typically carried out using brominating agents like bromine in glacial acetic acid or N-bromosuccinimide (NBS).

Alternative synthetic pathways to 5-Bromo-2-hydroxypyridine start from other substituted pyridines. For example, it can be synthesized from 2-amino-5-bromopyridine (B118841) or by the demethylation of 5-bromo-2-methoxypyridine (B44785) using strong acids like hydrobromic or hydrochloric acid. nbinno.comchemicalbook.com

Table 2: Selected Synthesis Methods for 5-Bromo-2-hydroxypyridine

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Hydroxypyridine | Bromine, Glacial Acetic Acid | 0°C to 5°C, 4h | 70% | |

| 2-Hydroxypyrimidine | Tribromopyridine, Toluene (B28343) | 80°C, 8h | 80% | chemicalbook.com |

Introduction of Halogen and Hydroxyl Functionalities

The strategic introduction of halogen and hydroxyl groups onto the pyridine ring is fundamental to these synthetic routes. In many cases, these functionalities are introduced sequentially. For instance, starting with 2-hydroxypyridine allows for the regioselective introduction of a bromine atom at the 5-position due to the directing effect of the hydroxyl group. nbinno.com

In other multi-step syntheses, the hydroxyl group may be introduced at a later stage. One patented method begins with 4-methylpyridin-2-ol hydrochloride, which is converted to 2-hydroxyisonicotinaldehyde oxime. portico.org This intermediate, already containing the hydroxyl group and a precursor to the aldehyde, can then be brominated. portico.org This highlights the flexibility in the timing of introducing the necessary functional groups.

Optimization of Synthetic Routes

For bromination reactions, the choice between elemental bromine and N-bromosuccinimide can affect the reaction's selectivity and ease of handling. Similarly, using alternative brominating agents like tribromopyridine has been shown to avoid the use of highly toxic elemental bromine and simplifies the purification process, leading to high yield and purity. chemicalbook.com

In formylation reactions via ortho-metalation, optimization is crucial. Studies have shown that factors such as the amount of lithiating agent (LDA), the reaction temperature, and the nature of the protecting group on the hydroxyl function can dramatically influence the outcome. clockss.org For example, increasing the equivalents of LDA was necessary to drive the formylation of 2-bromo-5-tosyloxypyridine to completion, although reproducibility remained a challenge. clockss.org

The development of one-pot or tandem procedures represents another avenue for optimization. For instance, a process that combines the bromination and subsequent formylation in a single reaction vessel without isolating intermediates could significantly streamline the synthesis, reduce waste, and lower costs.

Catalyst Selection and Reaction Conditions (e.g., solvent effects, temperature control)

The synthesis of halogenated pyridines, such as this compound, is highly dependent on the precise control of catalytic and reaction parameters. The formation of the core structure and the introduction of substituents are often achieved through catalyzed reactions where solvent and temperature play crucial roles.

A key precursor, 2-hydroxypyridine, can be brominated to introduce the bromo group at the 5-position. In related syntheses, such as the preparation of 5-bromo-2-chloropyrimidine (B32469) from 2-hydroxypyrimidine, hydrogen peroxide has been used to catalyze the bromination reaction with hydrobromic acid. google.compatsnap.com The reaction temperature for such brominations is a critical factor, with examples showing heating up to 100°C for several hours to ensure the completion of the reaction. google.compatsnap.com In another approach for preparing substituted pyrimidines, protic acids like acetic acid or hydrochloric acid are used as solvents, and molecular sieves are added as desiccants and to promote the reaction. google.com

For the transformation of a hydroxyl group to a chloro group, a common step in the synthesis of related halo-pyridines, phosphorus oxychloride is a frequently used reagent. chemicalbook.com The reaction is often catalyzed by an organic amine, such as triethylamine, diisopropylethylamine, or N,N-dimethylaniline. google.com The choice of solvent and temperature is vital; for instance, the conversion of 2-hydroxy-5-bromopyrimidine to 2-chloro-5-bromopyrimidine can be carried out in toluene at a temperature of 80-85°C for about 6 hours. chemicalbook.com In other cases, solvents like N,N-dimethylformamide (DMF) are employed, with the reaction proceeding at a lower temperature of 40°C over a 12-hour period when using a phase-transfer catalyst like cetyltrimethylammonium chloride. chemicalbook.com

The formylation of a halopyridine to introduce the aldehyde group can be achieved through various methods. One novel, catalyst-free approach involves the use of a silylformamidine which reacts with fluoropyridines to form aminals that are subsequently hydrolyzed to aldehydes. nih.gov While this specific method is for fluoropyridines, it highlights innovative, mild approaches to formylating halogenated pyridine rings.

The table below summarizes typical catalysts and conditions for key synthetic steps relevant to this compound and its precursors, based on related compounds.

| Reaction Step | Catalyst | Reagents | Solvent | Temperature | Reference |

| Bromination of 2-hydroxypyrimidine | Hydrogen Peroxide | Hydrobromic Acid | Water | 30-100°C | google.compatsnap.com |

| Chlorination of 2-hydroxy-5-bromopyrimidine | Triethylamine | Phosphorus Oxychloride | Toluene | 80-85°C | chemicalbook.com |

| Chlorination of 2-hydroxy-5-bromopyrimidine | Cetyltrimethylammonium chloride | Hydrochloric Acid | DMF | 40°C | chemicalbook.com |

| Synthesis of substituted pyrimidines | Protic Acid / Molecular Sieves | 2-bromomalonaldehyde, Amidine compounds | Acetic Acid | 70-105°C | google.com |

Purification Techniques for Enhanced Yield and Purity

The isolation and purification of this compound and its intermediates are critical for obtaining a product with high purity, which is essential for its subsequent applications. Common techniques include recrystallization, column chromatography, and extraction.

Following the synthesis, the crude product is often isolated by filtration. For instance, after the synthesis of 4-Amino-5-bromo-2-chloropyrimidine, a related compound, the crude product is filtered and washed with ethanol (B145695) and water before being purified by recrystallization from a mixed solvent system of chloroform (B151607) and petroleum ether. guidechem.com Recrystallization is a powerful technique for purifying solid compounds. In the synthesis of a precursor, N-Boc-3-aminopyridine, the product was purified by recrystallization, which was sufficient to allow it to be used in the next step without the need for chromatography. nih.gov The choice of solvent for recrystallization is crucial; for example, in the synthesis of 5-bromo-2-hydroxybenzaldehyde, a related aromatic aldehyde, the crude product is purified by recrystallization from ethanol. researchgate.net

Column chromatography is another widely used method for purification, especially when dealing with complex mixtures or when a very high degree of purity is required. For instance, in the synthesis of 5-bromo-2-fluoropyrimidine, the final product is purified by silica (B1680970) gel column chromatography. jocpr.com High-performance liquid chromatography (HPLC) is often used to assess the purity of the final compound and can also be employed for purification on a smaller scale. chemicalbook.com A sensitive HPLC method has been developed for the quantification of related brominated compounds like 5-bromo-2'-deoxyuridine, using an ODS (octadecylsilyl) column and a mobile phase of ethyl acetate (B1210297) and 2-propanol. nih.gov

Extraction is a fundamental step in the work-up procedure to separate the desired product from the reaction mixture. After the synthesis of 5-bromo-2-chloropyrimidine, the reaction mixture is often neutralized, and the product is extracted into an organic solvent like ethyl acetate. chemicalbook.com The organic layer is then washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is evaporated to yield the crude product, which can then be further purified. chemicalbook.com

The table below outlines common purification techniques and the conditions used for compounds structurally related to this compound.

| Compound Type | Purification Technique | Solvent/Mobile Phase | Stationary Phase | Reference |

| Halogenated Aminopyrimidine | Recrystallization | Chloroform/Petroleum Ether | - | guidechem.com |

| Boc-protected Aminopyridine | Recrystallization | Not specified | - | nih.gov |

| Brominated Hydroxybenzaldehyde | Recrystallization | Ethanol | - | researchgate.net |

| Brominated Fluoropyrimidine | Column Chromatography | Not specified | Silica Gel | jocpr.com |

| Brominated Pyrimidine (B1678525) | Extraction | Ethyl Acetate | - | chemicalbook.com |

| Brominated Deoxyuridine | HPLC | Ethyl Acetate/2-Propanol | ODS Column | nih.gov |

Scale-Up Considerations in Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound and its precursors requires careful consideration of several factors to ensure a safe, efficient, and economically viable process.

One of the primary concerns in scaling up is the management of reaction conditions. For instance, in the synthesis of halopyridines, reactions that are easily managed in a laboratory flask can become challenging on a larger scale. The synthesis of N-Boc-3-amino-4-halopyridines has been successfully performed on a 100 mmol scale, indicating good potential for scale-up. nih.gov Similarly, methods for the preparation of pyridine aldehydes via catalytic hydrogenation of pyridine nitriles have been developed with commercial production in mind. google.com

The choice of reagents and catalysts is also critical for industrial applications. For example, while bromine is an effective brominating agent, its high toxicity and the hazardous nature of its vapor make it less desirable for large-scale production. patsnap.com Alternative, safer brominating agents and catalytic systems are therefore preferred. Patents for the synthesis of related compounds like 5-bromo-2-chloropyrimidine describe processes that avoid highly toxic reagents like phosphorus oxychloride, instead using hydrochloric acid with a catalyst, which simplifies handling and reduces waste. chemicalbook.com

Process optimization to maximize yield and minimize by-products is another key aspect of scale-up. In the industrial synthesis of pyridine derivatives, continuous flow processes are sometimes employed to improve control over reaction parameters and enhance safety and efficiency. researchgate.net The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can also significantly streamline the production process and reduce costs. patsnap.com

Finally, the purification and isolation of the final product on a large scale must be efficient and cost-effective. While chromatography is a powerful tool in the lab, it can be expensive and time-consuming on an industrial scale. Therefore, developing robust crystallization or distillation procedures is often a priority for large-scale purification. google.com For example, a process for producing 5-bromophthalide, a related bromo-substituted heterocyclic compound, involves selective crystallization from the organic phase after the reaction to isolate the desired product. google.com

Chemical Reactivity and Derivatization Strategies

Reactivity of the Aldehyde Functionality in 5-Bromo-2-hydroxyisonicotinaldehyde

The aldehyde group (-CHO) is the most prominent site for chemical transformations in this compound. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for numerous derivatization strategies.

Condensation Reactions: Schiff Base Formation

Condensation reactions involving the aldehyde group are a cornerstone of its derivatization, leading to the formation of imines, commonly known as Schiff bases. These reactions typically involve the acid-catalyzed addition of a primary amine to the carbonyl carbon, followed by the elimination of a water molecule. The general mechanism involves the formation of a carbinolamine intermediate which then dehydrates to form the C=N double bond.

The reaction of this compound with primary amines (R-NH₂) yields N-substituted imine derivatives. The reaction is versatile, accommodating a wide variety of primary amines, including aliphatic and aromatic variants. The formation of an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the imine nitrogen can contribute to the thermodynamic stability of the resulting Schiff base. While specific studies on this compound are not extensively documented in publicly available literature, the reaction is analogous to that of similar hydroxy-aldehydes. For instance, the condensation of 2-hydroxy-aldehydes with aromatic amines often proceeds by refluxing the reactants in a suitable solvent like ethanol (B145695), sometimes with a few drops of an acid catalyst such as glacial acetic acid or sulfuric acid to facilitate the reaction.

Table 1: Representative Schiff Base Formation with Primary Amines This table is illustrative of expected reactions based on general chemical principles, as specific experimental data for this compound is not readily available.

| Amine Reactant | Expected Schiff Base Product | Typical Reaction Conditions |

|---|---|---|

| Aniline (B41778) | 2-bromo-4-((phenylimino)methyl)pyridin-3-ol | Ethanol, reflux, catalytic acid |

| Benzylamine | 2-bromo-4-((benzylimino)methyl)pyridin-3-ol | Methanol (B129727), room temperature or reflux |

Hydrazone Formation and Derivatives

Reacting this compound with hydrazine (B178648) (H₂N-NH₂) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) leads to the formation of hydrazones. These compounds are characterized by the R₂C=N-NR'R'' linkage and are often crystalline solids with sharp melting points, making them useful for the identification and characterization of the parent aldehyde. The reaction mechanism is similar to Schiff base formation. Hydrazones are important intermediates in organic synthesis and are known to possess a wide range of biological activities.

The synthesis typically involves mixing the aldehyde with the hydrazine derivative in a solvent like ethanol or methanol, often with acid catalysis. The resulting hydrazone derivatives of this compound are valuable for further synthetic modifications.

Carbonyl Reduction and Oxidation Reactions

The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of the aldehyde functionality in this compound to a primary alcohol, (5-Bromo-2-hydroxypyridin-4-yl)methanol, can be achieved using various reducing agents. Mild, selective reagents like sodium borohydride (B1222165) (NaBH₄) are typically effective for this transformation, usually conducted in alcoholic solvents like methanol or ethanol. More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used, though they are less chemoselective.

Oxidation: The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid, 5-Bromo-2-hydroxyisonicotinic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like Tollens' reagent (ammoniacal silver nitrate) or Fehling's solution. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of this compound is a prime target for various nucleophiles. These reactions proceed via the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield the final alcohol product.

Examples of nucleophilic addition reactions include:

Formation of Cyanohydrins: Addition of hydrogen cyanide (HCN), usually from a source like NaCN or KCN followed by acidification, results in the formation of a cyanohydrin, 2-(5-Bromo-2-hydroxypyridin-4-yl)-2-hydroxyacetonitrile.

Grignard Reactions: Organometallic reagents like Grignard reagents (R-MgX) add to the aldehyde to form secondary alcohols after an acidic workup. For example, reaction with methylmagnesium bromide would yield 1-(5-Bromo-2-hydroxypyridin-4-yl)ethanol.

Wittig Reaction: The reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, allowing for the synthesis of various alkene derivatives.

Transformations Involving the Hydroxyl Group

The hydroxyl group (-OH) at the 2-position of the pyridine (B92270) ring is another key site for derivatization. As a nucleophile, it can undergo reactions such as etherification and esterification.

Etherification (Williamson Ether Synthesis): The hydroxyl group can be deprotonated with a suitable base (e.g., sodium hydride, NaH) to form an alkoxide, which can then act as a nucleophile in a reaction with an alkyl halide (R-X) to form an ether (5-Bromo-2-alkoxyisonicotinaldehyde).

Esterification: The hydroxyl group can react with acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine) to form esters. For example, reaction with acetyl chloride would yield 5-bromo-4-formylpyridin-2-yl acetate (B1210297).

The presence of the hydroxyl group also influences the reactivity of the aldehyde through hydrogen bonding, which can affect reaction rates and product stability. Detailed experimental studies are required to fully elucidate the scope and limitations of these transformations for this specific molecule.

Etherification and Esterification Reactions

The hydroxyl group of this compound is a prime site for derivatization through etherification and esterification reactions. These transformations are fundamental in modifying the compound's solubility, electronic properties, and steric profile.

Etherification: The conversion of the hydroxyl group to an ether is typically achieved via the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This intermediate then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide to form the corresponding ether. The efficiency of this reaction is highest with primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions.

Esterification: The hydroxyl group can also be readily converted into an ester. A common method is the reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid or carboxylic acid byproduct that is formed during the reaction. Alternatively, Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, can be employed, although this method is reversible.

While specific literature detailing these reactions on this compound is not extensively documented, the principles of these reactions are well-established for hydroxyl groups on aromatic rings. For instance, the etherification of similar phenolic compounds is a standard procedure in organic synthesis.

Chelation and Coordination with Metal Centers

The arrangement of the hydroxyl and aldehyde groups in an ortho position to each other on the pyridine ring makes this compound an excellent candidate for acting as a bidentate ligand in coordination chemistry. The oxygen atoms of the hydroxyl and carbonyl groups can donate lone pairs of electrons to a central metal ion, forming a stable chelate ring.

This chelation ability is exemplified by the formation of metal complexes with various transition metals. Although studies on this compound itself are limited, extensive research on the closely related compound, 5-bromosalicylaldehyde (B98134), provides significant insight. Schiff bases derived from 5-bromosalicylaldehyde have been shown to form stable mononuclear complexes with transition metal ions such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). iosrjournals.org In these complexes, the ligand coordinates to the metal center through the deprotonated phenolic oxygen and the azomethine nitrogen atom.

Furthermore, 5-bromosalicylaldehyde-derived hydrazones have been used to synthesize Gallium(III) complexes. nih.gov In these complexes, the ligands act as monoanionic tridentate donors, coordinating through the deprotonated phenolic oxygen, the azomethine nitrogen, and the amide oxygen atoms. nih.gov These findings strongly suggest that this compound would exhibit similar coordination behavior, forming stable complexes with a variety of metal centers.

Table 1: Examples of Metal Complexes with 5-Bromosalicylaldehyde Derivatives

| Metal Ion | Ligand Type | Coordination Mode | Reference |

|---|---|---|---|

| Mn(II), Co(II), Ni(II), Zn(II) | Schiff Base | Bidentate | iosrjournals.org |

| Fe(II), Cu(II) | Schiff Base | Bidentate | iosrjournals.org |

Reactivity of the Bromine Substituent on the Pyridine Ring

The bromine atom at the 5-position of the pyridine ring is a key functional group that opens up a wide array of synthetic transformations, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group like bromine. The reactivity of halopyridines towards SNAr is significantly higher than that of the corresponding halobenzenes. The substitution can proceed through a stepwise mechanism involving the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate.

For this compound, the bromine atom is located meta to the ring nitrogen. While positions ortho and para to the nitrogen are generally more activated towards SNAr, substitution at the meta position can still occur, albeit under more forcing conditions. The reaction involves the attack of a nucleophile on the carbon atom bearing the bromine, followed by the departure of the bromide ion. A variety of nucleophiles, including alkoxides, amines, and thiolates, can be used to displace the bromine atom.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine substituent on this compound serves as an excellent handle for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is one of the most versatile methods for the formation of biaryl compounds.

The bromine atom of this compound can be effectively coupled with various aryl- and heteroarylboronic acids to introduce new aromatic substituents at the 5-position. Research on the analogous compound, 5-bromosalicylaldehyde, has demonstrated successful Suzuki-Miyaura coupling with a range of arylboronic acids using a palladium(II) acetate catalyst and a suitable ligand. researchgate.net The reaction conditions are generally mild and tolerate a wide variety of functional groups.

Table 2: Examples of Suzuki-Miyaura Coupling of 5-Bromosalicylaldehyde with Arylboronic Acids

| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene (B28343)/H₂O | 85 | researchgate.net |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene/H₂O | 92 | researchgate.net |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene/H₂O | 90 | researchgate.net |

Data is illustrative based on the reactivity of the analogous compound 5-bromosalicylaldehyde.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.org This reaction is a reliable method for the synthesis of substituted alkynes and is characterized by its mild reaction conditions and high functional group tolerance.

The bromine atom of this compound can be coupled with a variety of terminal alkynes to introduce an alkynyl moiety at the 5-position of the pyridine ring. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. The presence of the hydroxyl and aldehyde groups on the pyridine ring is generally well-tolerated under Sonogashira coupling conditions. This reaction provides a direct route to the synthesis of 5-alkynyl-2-hydroxyisonicotinaldehydes, which are valuable intermediates for the construction of more complex molecular architectures.

Pyridine Ring Functionalization and Modifications

Beyond the reactions targeting the bromine and aldehyde functionalities, the pyridine ring of this compound itself can be a site for further functionalization. The electron-deficient nature of the pyridine nucleus, accentuated by the electron-withdrawing aldehyde group, influences its reactivity towards nucleophilic and electrophilic reagents.

Strategies for modifying the pyridine ring can include electrophilic aromatic substitution, although the activating effect of the hydroxyl group and the deactivating effect of the aldehyde and the pyridine nitrogen itself create a complex substitution pattern. Nucleophilic aromatic substitution (SNAr) reactions could also be envisioned, potentially at positions activated by the existing substituents.

Furthermore, modern cross-coupling methodologies beyond the Heck reaction, such as Suzuki, Stille, and Sonogashira couplings, could be employed at the C-Br bond to introduce a wide array of aryl, vinyl, or alkynyl groups. Additionally, directed ortho-metalation (DoM) strategies, potentially guided by the hydroxyl or a derivatized aldehyde group, could allow for the selective functionalization of other positions on the pyridine ring. The exploration of these synthetic avenues would significantly expand the chemical space accessible from this versatile starting material.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Characterization of 5-Bromo-2-hydroxyisonicotinaldehyde and its Derivatives

Detailed experimental data for the spectroscopic characterization of this compound is not available in the reviewed sources. Characterization of a novel or synthesized compound would typically involve the following techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)

No published ¹H NMR, ¹³C NMR, or 2D NMR data for this compound could be found. For related compounds, such as 5-Bromo-2-hydroxypyridine (B85227), the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the pyridine (B92270) ring protons at δ 6.33 (d, J = 9.5 Hz), 7.52 (dd, J = 9.5, 2.7 Hz), and 7.66 (d, J = 2.7 Hz), with the hydroxyl proton appearing as a broad singlet at 11.7 ppm. The ¹³C NMR spectrum for this related molecule displays signals at δ 99.9, 121.1, 138.5, 144.1, and 162.1. The introduction of a carbaldehyde group at the 4-position would be expected to significantly alter these chemical shifts and introduce a new signal for the aldehydic proton and carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Experimental IR and Raman spectra for this compound are not available. For the related compound 5-bromo-2,3-dihydroxy pyridine, IR bands have been assigned for C-H valence oscillations (3105 cm⁻¹ and 3115 cm⁻¹), O-H stretching (3115 cm⁻¹ and 3240 cm⁻¹), and a C=O stretching mode at 1680 cm⁻¹. mewaruniversity.org The C-Br stretching mode in a similar molecule, 5-bromo-2-nitropyridine, was assigned at 527 cm⁻¹. mewaruniversity.org For this compound, one would expect to see characteristic vibrational bands for the C=O stretch of the aldehyde, O-H stretching, and vibrations associated with the substituted pyridine ring and C-Br bond.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

There is no specific mass spectrometry or high-resolution mass spectrometry (HRMS) data published for this compound. The molecular weight of its isomer, 5-bromo-2-hydroxybenzaldehyde, is 201.017 g/mol . nist.gov Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the mass spectrum would be expected to show a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Visible absorption spectra for this compound have not been reported. Studies on the related compound 5-bromo-2-hydroxybenzaldehyde in chloroform (B151607) show absorption characteristics that are influenced by the electronic structure. nih.gov The electronic transitions in this compound would be characteristic of the substituted hydroxypyridine chromophore.

Fluorescence Spectroscopy and Fluorophore Characterization

No fluorescence spectroscopy data for this compound is available. While some related hydroxypyridine derivatives are known to be fluorescent probes, the specific emissive properties of this compound have not been characterized. nih.gov Research on pyrazolinone derivatives incorporating a 5-bromopyridine group has shown fluorescence modulation properties, suggesting that pyridine-based structures can be part of fluorescent systems. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been determined or reported in the searched literature. X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While crystal structures for adducts of related compounds like 3-hydroxypyridine (B118123) and complexes of 2-amino-5-bromopyrimidine (B17363) have been reported, this analysis has not been performed on the title compound. researchgate.nettandfonline.com

Single Crystal X-ray Diffraction Studies of this compound Derivatives

While direct SCXRD studies on this compound were not found in the surveyed literature, extensive research has been conducted on derivatives of structurally similar compounds. A notable example is the study of C-5-bromo-2-hydroxyphenylcalix unimi.it-2-methylresorcinarene, a complex molecule synthesized via the cyclocondensation of 5-bromo-2-hydroxybenzaldehyde (a structural isomer of the title compound) with 2-methylresorcinol. mdpi.com

The X-ray analysis of this derivative revealed that it crystallizes in a triclinic system with the space group Pī. mdpi.com The calixarene (B151959) molecule adopts a chair (C2h) conformation. mdpi.com Such studies provide invaluable data on how the bromo-hydroxyphenyl moiety is oriented within a larger supramolecular structure. The detailed crystallographic data from this study are summarized below.

Interactive Table 1: Crystal Data and Structure Refinement for C-5-bromo-2-hydroxyphenylcalix unimi.it-2-methylresorcinarene. mdpi.com

| Parameter | Value |

| Empirical formula | C₅₇H₆₄Br₄O₁₂ |

| Formula weight | 1336.73 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Triclinic |

| Space group | Pī |

| a (Å) | 15.9592(16) |

| b (Å) | 16.9417(17) |

| c (Å) | 17.0974(17) |

| α (°) | 68.656(3) |

| β (°) | 85.689(3) |

| γ (°) | 81.631(3) |

| Volume (ų) | 4258.6(7) |

| Z | 2 |

| Calculated density (Mg/m³) | 1.043 |

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

The way molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions. These forces, while weaker than covalent bonds, are critical in determining the physical properties of the solid material. For this compound, the key functional groups—a hydroxyl group, a pyridine nitrogen, and an aldehyde oxygen—are all capable of participating in strong hydrogen bonds.

In the crystal lattice of related bromo-hydroxyaryl compounds, hydrogen bonding is a dominant feature. For instance, in the crystal structure of Methyl 5-bromo-2-hydroxybenzoate (B13816698), molecules are linked by O—H⋯O hydrogen bonds, forming distinct chains. researchgate.net Similar interactions would be expected for this compound, where the hydroxyl proton can act as a hydrogen bond donor to the pyridine nitrogen or the aldehyde oxygen of a neighboring molecule.

Interactive Table 2: Hydrogen-Bond Geometry for Methyl 5-bromo-2-hydroxybenzoate (Å, º). researchgate.net

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| O1—H1···O2ⁱ | 0.82 | 2.25 | 3.065 (10) | 170 |

| Symmetry code: (i) −x+1, y+1/2, −z+1 |

Conformational Analysis and Tautomeric Forms

This compound can exist in different tautomeric forms due to proton migration. The two primary tautomers are the hydroxy form (this compound) and the pyridone form (3-Bromo-2-oxo-1,2-dihydropyridine-4-carbaldehyde). vulcanchem.com

The equilibrium between these forms is a crucial aspect of the molecule's chemistry and can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents. researchgate.net Studies on related Schiff bases derived from 3-hydroxy-4-pyridinecarboxaldehyde have shown that the hydroxy/imino tautomer is generally the more stable form. However, the presence of a bromine atom, which is an electron-withdrawing group, can influence the acidity of the hydroxyl group and affect the position of the tautomeric equilibrium. researchgate.net For some related compounds, the mobile proton has been shown to exist on the pyridine nitrogen, favoring the pyridone-like structure. researchgate.net The IUPAC name 3-bromo-2-oxo-1H-pyridine-4-carbaldehyde suggests the pyridone tautomer is a significant form. vulcanchem.com

Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, a key conformational feature is the orientation of the aldehyde group (-CHO) relative to the pyridine ring. Rotation around the C-C single bond connecting the aldehyde to the ring can lead to different conformers. The stability of these conformers is influenced by steric hindrance and intramolecular interactions, such as a potential hydrogen bond between the hydroxyl group and the aldehyde's carbonyl oxygen. Theoretical calculations on the related 5-Bromo-2-Hydroxybenzaldehyde have been used to determine the most stable, minimum energy structure. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods are used to determine stable molecular structures, energy levels, and the distribution of electrons, which collectively govern the molecule's reactivity.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. It is frequently used to predict the most stable three-dimensional arrangement of atoms (optimized geometry) and the molecule's energy.

In a comprehensive study on the isomeric compound 5-Bromo-2-hydroxybenzaldehyde, researchers employed DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set to optimize the molecular structure. nih.govmdpi.com This level of theory provides a good balance between accuracy and computational cost. The output of such a calculation includes precise bond lengths and bond angles, which can be compared with experimental data if available. For instance, the calculations for 5-Bromo-2-hydroxybenzaldehyde revealed the planarity of the benzene (B151609) ring and the specific orientations of the hydroxyl and aldehyde functional groups. nih.gov A similar approach for 5-Bromo-2-hydroxyisonicotinaldehyde would elucidate the geometry of its pyridine (B92270) ring and the intramolecular interactions, such as the hydrogen bond between the 2-hydroxy group and the nitrogen of the pyridine ring or the aldehyde oxygen.

Table 1: Representative DFT-Calculated Geometrical Parameters for the Isomer 5-Bromo-2-hydroxybenzaldehyde (Note: This data is for a structural isomer and serves to illustrate the type of results obtained from DFT calculations.)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C-Br | 1.915 |

| C=O | 1.216 | |

| O-H | 0.996 | |

| C-C (ring) | 1.388 - 1.409 | |

| Bond Angle | C-C-C (ring) | 119.2 - 121.4 |

| C-C-H | 117.9 - 121.7 |

This table is populated with representative data to demonstrate the output of DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.orgbldpharm.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov Theoretical studies on 5-Bromo-2-hydroxybenzaldehyde have used DFT to calculate these orbital energies and the associated energy gap. nih.gov From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness. These values provide quantitative measures of the molecule's electronic properties and reactivity. nih.gov

Table 2: Calculated FMO Properties for the Isomer 5-Bromo-2-hydroxybenzaldehyde (Note: This data is for a structural isomer and illustrates the parameters derived from FMO analysis.)

| Parameter | Value (eV) |

| HOMO Energy | -6.87 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap (ΔE) | 4.42 |

| Ionization Potential (I) | 6.87 |

| Electron Affinity (A) | 2.45 |

| Global Hardness (η) | 2.21 |

| Electronegativity (χ) | 4.66 |

This table is populated with representative data to demonstrate FMO analysis outputs.

Reaction Mechanism Predictions and Elucidation

Theoretical chemistry is instrumental in mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Theoretical Studies on Reaction Pathways and Transition States

Computational methods can be used to model the entire pathway of a chemical reaction, from reactants to products, including the high-energy transition states that connect them. This is particularly useful for understanding reactions involving substituted pyridine aldehydes, such as the formation of Schiff bases. Studies on the reaction of 3-hydroxyisonicotinaldehyde with anilines have used DFT calculations to determine the most stable products. researchgate.net These calculations showed that the (E)-isomer of the resulting Schiff base is significantly more stable than the (Z)-isomer and other potential tautomeric forms. researchgate.net

For this compound, theoretical studies could predict the most likely pathway for its reactions. For example, in a Schiff base condensation, calculations would identify the transition state for the initial nucleophilic attack of an amine on the aldehyde carbon, followed by the transition state for the dehydration step. By comparing the energies of different possible pathways and intermediates, the most favorable reaction mechanism can be elucidated. mdpi.comresearchgate.net

Kinetic and Thermodynamic Aspects of Reactivity

For the isomer 5-Bromo-2-hydroxybenzaldehyde, theoretical calculations have been used to study how its thermodynamic properties vary with temperature. nih.gov This information is crucial for understanding the feasibility of a reaction under different conditions. Similar calculations for this compound would allow for the prediction of its reactivity profile, helping to optimize conditions for its use in synthesis.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations extend theoretical analysis from static structures to the dynamic behavior of molecules over time, which is especially important for understanding interactions with other molecules, such as biological macromolecules.

Molecular dynamics (MD) simulations track the movements of every atom in a system over a period of time, providing a virtual movie of the molecule's behavior. mdpi.commdpi.com This technique is invaluable for studying how a ligand like this compound might bind to a protein target. For instance, MD simulations were performed on derivatives of 5-Bromo-2-hydroxybenzaldehyde to study their interactions with proteins, revealing details about the stability of the ligand-protein complex. nih.gov Such simulations can assess the strength of binding, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and observe conformational changes in both the ligand and the protein upon binding. mdpi.com This information is critical in fields like drug design for predicting the efficacy and binding mode of a potential therapeutic agent.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Theoretical calculations are instrumental in predicting the spectroscopic signatures of a molecule, which is crucial for its identification and structural elucidation. Density Functional Theory (DFT) is a primary computational method employed for this purpose, often utilizing functionals like B3LYP and basis sets such as 6-311++G(d,p) to achieve a balance of accuracy and computational efficiency. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors of the nuclei within the molecule's optimized geometry. By comparing the calculated shifts to those of a reference compound (e.g., tetramethylsilane), a theoretical NMR spectrum can be generated. This aids in assigning the signals in an experimental spectrum to specific atoms in the molecular structure, confirming the connectivity and chemical environment of the hydrogen and carbon atoms in the pyridine ring and its substituents.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. diva-portal.org These calculations identify the fundamental vibrational modes, such as the stretching and bending of bonds (e.g., O-H, C=O, C-N, C-Br). researchgate.net The predicted frequencies and their corresponding intensities help in interpreting experimental IR spectra, allowing for the identification of functional groups and providing insights into intramolecular interactions like hydrogen bonding. researchgate.netmdpi.com It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors inherent in the computational method, leading to better agreement with experimental data. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: To predict the electronic absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. researchgate.net These calculations can be performed in a vacuum (gas phase) or with solvent models to analyze the effect of different environments on the electronic transitions. nih.govnih.gov

| Spectroscopic Technique | Predicted Parameters | Computational Method | Key Insights |

|---|---|---|---|

| NMR (¹H, ¹³C) | Chemical Shifts | DFT (e.g., GIAO method) | Structural elucidation, assignment of atomic environments. |

| IR | Vibrational Frequencies and Intensities | DFT | Functional group identification, bonding characteristics. researchgate.net |

| UV-Vis | Absorption Wavelengths (λmax), Oscillator Strengths | TD-DFT | Electronic transitions, effect of solvent on absorption. nih.gov |

Note: While these computational methods are standard, specific predicted spectroscopic data for this compound is not extensively available in the reviewed scientific literature.

Adsorption Behavior and Surface Interactions (e.g., corrosion inhibition)

Theoretical chemistry is also pivotal in studying the interactions between an organic molecule and a material surface, such as the adsorption of a corrosion inhibitor on metal. These studies can predict whether a molecule will form a protective film and can elucidate the mechanism of this interaction.

Corrosion Inhibition: Organic compounds containing heteroatoms (like N and O), aromatic rings, and π-bonds can act as effective corrosion inhibitors by adsorbing onto a metal surface. researchgate.net They do this by donating electrons to the vacant d-orbitals of the metal, forming a barrier that protects the metal from corrosive agents. researchgate.net Schiff base derivatives formed from related compounds, such as 5-bromosalicylaldehyde (B98134), have been investigated as effective corrosion inhibitors for carbon steel in acidic environments. researchgate.net

Quantum Chemical Calculations: DFT calculations are used to determine several quantum chemical parameters that correlate with a molecule's potential as a corrosion inhibitor. researchgate.net These parameters help to understand the molecule's reactivity and its ability to interact with a metal surface. researchgate.net

| Quantum Parameter | Abbreviation | Significance in Adsorption |

|---|---|---|

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Relates to the molecule's ability to donate electrons. Higher values indicate a greater tendency to donate. |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the molecule's ability to accept electrons. Lower values suggest a greater ability to accept electrons. |

| Energy Gap (ELUMO - EHOMO) | ΔE | A small energy gap suggests higher reactivity and can facilitate adsorption onto the metal surface. |

Molecular Electrostatic Potential (MEP): An MEP map is a visual tool used to identify the charge distribution within a molecule. nih.gov It highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For corrosion inhibition, the electron-rich areas, typically around heteroatoms like oxygen and nitrogen, are the likely sites for adsorption onto the positively charged metal surface. nih.govnih.gov

Adsorption Isotherms: The relationship between the concentration of the inhibitor and its coverage on the metal surface is described by adsorption isotherms. Theoretical studies can help determine which model, such as the Langmuir adsorption isotherm, best describes the adsorption process, indicating that a monolayer of the inhibitor forms on the surface. researchgate.netresearchgate.net

Note: While the methodologies are well-established, specific theoretical or experimental studies on the adsorption behavior and corrosion inhibition properties of this compound itself were not found in the reviewed literature. The information presented is based on studies of analogous compounds.

Applications of 5 Bromo 2 Hydroxyisonicotinaldehyde in Advanced Materials Science

5-Bromo-2-hydroxyisonicotinaldehyde is a versatile heterocyclic building block whose unique combination of functional groups—a pyridine (B92270) ring, a reactive aldehyde, a hydroxyl group, and a bromine atom—makes it a valuable precursor in the development of sophisticated materials. Its structural rigidity and specific coordination sites are particularly advantageous in supramolecular chemistry and for the creation of functional organic materials.

Applications in Medicinal Chemistry and Chemical Biology Mechanistic Insights

Utility as Pharmaceutical Intermediates and Organic Building Blocks

The strategic placement of reactive groups on the pyridine (B92270) ring makes 5-Bromo-2-hydroxyisonicotinaldehyde a valuable intermediate in organic synthesis. Its aldehyde function is a prime site for nucleophilic addition and condensation reactions, while the bromo and hydroxyl substituents allow for a wide range of further chemical modifications, enabling the construction of complex molecular architectures.

Precursor to Biologically Active Heterocyclic Compounds (e.g., Indazoles, Quinazolines)

The synthesis of fused heterocyclic systems is a cornerstone of drug discovery, as these structures are prevalent in a vast number of pharmacologically active molecules. Indazoles and quinazolines, in particular, are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. pnrjournal.com

While direct, widely reported synthetic routes starting from this compound to produce indazoles and quinazolines are not extensively documented in the surveyed literature, its structural motifs are archetypal for the synthesis of such bicyclic systems. For instance, the general synthesis of indazoles often involves the cyclization of ortho-substituted phenylhydrazones, which can be derived from aldehyde precursors. sci-hub.se Similarly, quinazoline (B50416) synthesis can be achieved through various condensation and cyclization strategies involving precursors with functionalities analogous to those present in this compound. biointerfaceresearch.comsemanticscholar.org The compound's isomer, 5-bromo-2-hydroxybenzaldehyde, has been used in cyclocondensation reactions to create larger, complex structures like calixarenes, demonstrating the utility of the bromo-hydroxy-aldehyde arrangement as a versatile building block. mdpi.com Furthermore, patents detail the synthesis of complex bromo-substituted indazoles, underscoring the importance of this structural class in pharmaceutical development. google.com

Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound's biological activity and drug-like properties. This involves systematically modifying the molecule's structure and assessing how these changes affect its function. The parent compound, 3-hydroxyisonicotinaldehyde, serves as an excellent scaffold for such studies. Researchers have prepared a series of new Schiff bases by reacting 3-hydroxy-4-pyridinecarboxaldehyde with various 4-R-substituted anilines, where the substituent 'R' included groups like H, CH₃, OCH₃, Br, Cl, and NO₂. researchgate.net The synthesis of this library of analogues allows for a detailed investigation into how different electronic and steric properties on the aniline (B41778) ring influence the chemical and biological characteristics of the resulting Schiff base. researchgate.net

This principle is fundamental to drug design. For example, in a study involving different heterocyclic systems, it was found that pyrimidine (B1678525) derivatives substituted with electron-withdrawing groups like -NO₂, -Cl, and -Br exhibited significant antimicrobial activity, establishing a clear, albeit complex, structure-activity relationship. ajpp.in These studies highlight how the core structure of this compound is ideal for creating diverse analogues to probe biological targets and refine therapeutic potential.

Ligand Design for Metal-Based Biologically Active Compounds

The ability of organic molecules to bind metal ions is central to many biological processes and offers a powerful strategy for drug design. The 2-hydroxy-aldehyde motif on the pyridine ring of the title compound is an excellent chelating unit, capable of forming stable complexes with a variety of metal ions.

Synthesis of Schiff Base Ligands and Their Metal Complexes

Schiff bases, compounds containing a carbon-nitrogen double bond (azomethine group), are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. scispace.com this compound is an ideal precursor for creating Schiff base ligands. The reaction of its aldehyde group with a primary amine yields the corresponding imine. The adjacent hydroxyl group and the pyridine nitrogen can then participate in coordinating a metal ion.

Schiff bases derived from ortho-hydroxyarylaldehydes are considered "privileged ligands" due to their ability to form stable complexes with numerous metals in various oxidation states. researchgate.net The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. scispace.com

| Starting Aldehyde | Reactant | Resulting Compound Type | Metal Ions Complexed | Ref |

| 3-Hydroxy-4-pyridinecarboxaldehyde | 4-R-substituted anilines | Schiff Base Ligands | Not specified | researchgate.net |

| 5-Bromosalicylaldehyde (B98134) | Aniline | Schiff Base Ligands | Cu(II), Co(II), Ni(II), etc. | nih.gov |

| 5-Bromoisatin | 4-Aminoacetophenone | Schiff Base Intermediate | Not applicable | ajpp.in |

Mechanistic Studies of Metal-Ligand Binding and Biological Activity

Understanding the mechanism of how a metal complex exerts its biological effect requires a detailed study of its structure and stability. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for elucidating the structure of these compounds in solution. Studies on Schiff bases derived from 3-hydroxy-4-pyridinecarboxaldehyde have used ¹H, ¹³C, and ¹⁵N NMR to establish that the ligands exist predominantly in the hydroxy/imino tautomeric form, stabilized by an intramolecular hydrogen bond. researchgate.net This structural insight is critical for understanding how the ligand will present itself to a metal ion.

Furthermore, computational and experimental methods are used to determine the stability of these complexes. For instance, studies on hydrazones derived from related aldehydes predict their protonation constants and the stability of their metal complexes. researchgate.net Analogues of pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) are of significant interest as iron chelators for treating conditions of iron overload. researchgate.net The mechanism involves the formation of a stable complex with the metal ion, which can prevent it from participating in harmful redox reactions. researchgate.net

Biochemical Mechanism Elucidation and Enzyme Interaction Studies

A key application of this compound and its parent structure in chemical biology is their use as molecular probes to study enzyme mechanisms. Their structural similarity to a vital biological cofactor allows them to act as effective mimics.

3-Hydroxyisonicotinaldehyde (HINA), the non-brominated parent of the title compound, is a well-established analogue of pyridoxal 5'-phosphate (PLP), the active form of vitamin B₆. wikipedia.org PLP is a coenzyme for a multitude of enzymes involved in amino acid metabolism, and its mechanism of action typically involves the formation of a Schiff base with an amino acid substrate. wikipedia.org By using HINA as a simpler mimic, researchers can study the kinetics and mechanisms of these enzymatic reactions in great detail. wikipedia.org

The introduction of a bromine atom, as in this compound, provides a useful spectroscopic and structural handle without drastically altering the core reactivity. Studies on the regioisomer 2-Bromo-5-hydroxyisonicotinaldehyde have indicated potential binding affinities with specific proteins and enzymes, affecting cellular pathways like apoptosis and proliferation. smolecule.com Related bromo-hydroxy compounds have also been investigated as competitive inhibitors for enzymes involved in various metabolic pathways. This inhibitory action is often rooted in the compound's ability to bind to the enzyme's active site, blocking the natural substrate from entering. Molecular docking and simulation studies on the isomer 5-bromosalicylaldehyde have been used to theoretically explore these interactions with proteins, providing further insight into its potential as a basis for pharmaceutical drug synthesis. nih.gov

| Compound/Analogue | Biological Role/Target | Mechanism of Action | Ref |

| 3-Hydroxyisonicotinaldehyde (HINA) | Pyridoxal 5'-phosphate (PLP) mimic | Forms Schiff base with amino acids to study enzyme kinetics/mechanisms. | wikipedia.org |

| 2-Bromo-5-hydroxyisonicotinaldehyde | Proteins and enzymes | Binds to biological targets, affecting cellular pathways. | smolecule.com |

| 3-HPA Derivatives | 3-hydroxyanthranilic acid oxygenase (3HAO) | Competitive inhibition. | |

| 5-Bromosalicylaldehyde | Various proteins | Studied via molecular docking for drug design. | nih.gov |

Insights into Enzyme Inhibition Mechanisms (e.g., covalent inhibitors, Michael acceptor prodrugs)

The chemical structure of this compound suggests its potential to act as an enzyme inhibitor through multiple mechanisms, most notably as a covalent inhibitor.

Covalent Inhibition: Aldehydes are known to be reactive functional groups capable of forming reversible covalent bonds with nucleophilic residues, such as cysteine or serine, within the active sites of enzymes. For instance, peptidyl aldehydes have demonstrated effectiveness as reversible covalent inhibitors of cysteine proteases by forming a hemi-thioacetal adduct with the catalytic cysteine residue. The aldehyde moiety in this compound could similarly target and react with nucleophilic amino acids in an enzyme's active site, leading to potent and potentially selective inhibition. This strategy has been successfully employed in the development of inhibitors for various enzymes, including protein tyrosine phosphatases and proteases like the SARS-CoV-2 main protease.

Michael Acceptor Prodrugs: The concept of a Michael acceptor prodrug involves a molecule that, under physiological conditions or within an enzyme's active site, converts into a reactive Michael acceptor. 5-Hydroxy-γ-pyrone derivatives, which share structural similarities with the 2-hydroxypyridine (B17775) core of the title compound, have been investigated as Michael acceptor prodrugs. It is proposed that these compounds can eliminate a leaving group to generate a reactive intermediate, which then covalently binds to the target enzyme. The 2-hydroxy-pyridine structure in this compound is analogous to the enol functionality in these pyrones, making it conceivable that it could undergo a similar activation mechanism, particularly if derivatized. This process would involve the generation of a reactive intermediate that can be attacked by a nucleophile, such as an active site cysteine, resulting in irreversible enzyme inhibition.

Nucleic Acid Interaction Studies (e.g., DNA/RNA binding and transcription inhibition)

The planar, aromatic structure of the pyridine ring, combined with the presence of an electronegative bromine atom, suggests that this compound and its derivatives could interact with nucleic acids like DNA and RNA.

Binding and Intercalation: Diarylpyridine compounds containing cationic groups have been shown to bind to the minor groove of DNA, with the binding affinity and specificity being highly sensitive to the compound's structure. While this compound is not dicationic, its planar ring system is a prerequisite for intercalation or groove binding. The related compound 5-Bromo-2-hydroxybenzaldehyde has been reported to bind to both DNA and RNA. Studies on bromo-substituted aroylhydrazones, which are derivatives of aldehydes, confirm interaction with DNA, likely through minor groove binding. This suggests that derivatives of this compound could be designed to target and bind nucleic acids.

Transcription Inhibition: By binding to DNA or RNA, these compounds can interfere with essential cellular processes. The binding of a small molecule can physically obstruct the passage of polymerases, thereby inhibiting transcription and replication. Furthermore, the bromine atom can play a more active role. Halogenated nucleosides, such as 5-bromodeoxyuridine (BrdU), are known to be incorporated into DNA and can induce photo-cross-linking to proteins, a technique used to study DNA-protein interactions. This reactivity highlights the potential for bromo-substituted pyridine derivatives to not only bind but also form covalent adducts with nucleic acids or associated proteins, leading to potent inhibition of transcription. Indeed, some pyridine derivatives have been found to inhibit transcription regulators like Cyclin-dependent kinase 9 (CDK9), which is crucial for the expression of certain oncogenes.

Role as Analogues for Coenzymes (e.g., Vitamin B6 mimics)

The 2-hydroxy-4-formylpyridine core of this compound is structurally very similar to pyridoxal, one of the active forms of Vitamin B6. Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme essential for the function of a vast array of enzymes involved in amino acid metabolism.

The key functional groups of PLP—the aldehyde, the phenolic hydroxyl, and the pyridine nitrogen—are all present in this compound. These groups are critical for the coenzymatic activity of PLP, which involves forming a Schiff base with the amino group of a substrate. This structural mimicry suggests that this compound could function as an analogue or antagonist of Vitamin B6.

Studies on various pyridoxal analogues have shown that even minor modifications to the PLP structure can have major effects on their ability to bind to and activate apoenzymes. For example, analogues with alterations at the 4- or 5-position can act as potent inhibitors of PLP-dependent enzymes like pyridoxal kinase and D-serine dehydratase. By competing with the natural coenzyme for the binding site on the apoenzyme, these mimics can modulate or inhibit enzyme activity. The presence of the bromo-substituent in this compound could further influence its binding affinity and reactivity compared to the natural coenzyme. Therefore, this compound holds potential as a tool for studying PLP-dependent enzymatic mechanisms or as a lead for developing specific enzyme inhibitors.

Development of Antimicrobial Agents

The search for new antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of drug-resistant pathogens. Pyridine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial effects. The structural features of this compound make it a promising scaffold for the development of novel antimicrobial drugs.

Design and Synthesis of Derivatives with Antimicrobial Activity

The aldehyde group of this compound is a key functional handle for synthetic modification. It can be readily condensed with various amines, hydrazines, and hydrazides to form a wide range of derivatives, such as Schiff bases and hydrazones. This synthetic accessibility allows for the creation of libraries of compounds with diverse physicochemical properties to optimize antimicrobial potency.

Numerous studies have demonstrated that Schiff base and hydrazone derivatives of substituted aldehydes exhibit significant antimicrobial activity. For example, hydrazone derivatives of 5-bromosalicylaldehyde have been synthesized and shown to possess high antimicrobial effectiveness. Similarly, the synthesis of 3-hydroxypyridine-4-one derivatives, which share the core hydroxypyridine structure, has yielded compounds with potent activity against S. aureus and E. coli. The incorporation of halogen atoms like bromine is often associated with enhanced antimicrobial activity, a principle that has been observed in various classes of compounds, including pyridine Schiff bases and pyrazolines.

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

A primary challenge in the broader application of pyridine (B92270) derivatives is the development of efficient and environmentally benign synthetic methods. Traditional approaches often involve harsh reaction conditions, low yields, and the use of hazardous reagents. ijarsct.co.in Future research must focus on creating novel, sustainable pathways to 5-Bromo-2-hydroxyisonicotinaldehyde and its analogs.

Key areas for exploration include:

Green Chemistry Protocols: Implementing green chemistry principles is paramount. This involves utilizing environmentally friendly solvents, developing solvent-free reaction conditions, and employing energy-efficient techniques like microwave-assisted or ultrasonic synthesis. ijarsct.co.innih.govnih.gov

Catalytic Systems: The development of novel catalytic systems, including transition metal catalysts, heterogeneous catalysts (like zeolites or metal-organic frameworks), and metal-free catalysts, can lead to higher selectivity and efficiency while minimizing waste. numberanalytics.combohrium.comrsc.org For instance, metal-free, ammonium (B1175870) acetate-catalyzed reactions have shown success in forming polysubstituted pyridines. nih.gov

Photocatalysis and Electrocatalysis: These emerging techniques offer mild reaction conditions and high selectivity for synthesizing pyridine derivatives. numberanalytics.com Visible-light photocatalysis, in particular, has been used for pyridine synthesis through radical-mediated pathways, which could be a promising route for producing functionalized isonicotinaldehydes. nih.govnih.govacs.orgsioc.ac.cn

Unveiling Undiscovered Reactivity Patterns and Catalytic Applications

The unique arrangement of functional groups in this compound suggests a versatile reactivity profile that is yet to be fully explored. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the aldehyde and bromine substituents, influences its susceptibility to both electrophilic and nucleophilic substitution reactions. uoanbar.edu.iq

Future investigations should focus on:

Schiff Base Formation and Metal Complexation: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases. nih.govtandfonline.com These Schiff bases are excellent ligands for a variety of transition metals, and the resulting complexes have shown significant catalytic activity in reactions such as the epoxidation of olefins and Claisen-Schmidt condensation. nih.govmdpi.comrsc.orgresearchgate.net The catalytic potential of metal complexes derived from this compound is a rich area for future study.

Cross-Coupling Reactions: The bromine atom provides a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of substituents and the creation of more complex molecules.

Intermediate for Complex Synthesis: The compound's pyridine ring is a common scaffold in medicinal chemistry, enhancing its value as a versatile intermediate for the synthesis of novel and complex organic molecules with potential biological activity. nih.gov

Advancements in Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is fundamental to predicting its behavior and designing applications. While standard techniques provide basic characterization, advanced methods are needed for a deeper understanding.

Future efforts should include:

Comprehensive Spectroscopic Analysis: Detailed characterization using a suite of spectroscopic techniques is necessary. This includes multi-nuclear NMR spectroscopy (¹H, ¹³C), Fourier-transform infrared (FT-IR), Raman, and UV-Vis spectroscopy to elucidate the molecular structure and bonding. tandfonline.comnih.govacs.orgacs.org

X-ray Crystallography: Single-crystal X-ray diffraction studies are crucial for unambiguously determining the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

Computational and Theoretical Analysis: Combining experimental data with quantum chemical calculations, such as Density Functional Theory (DFT), provides deeper insights. DFT can be used to analyze vibrational frequencies, electronic transitions, and the distribution of electron density, which helps in interpreting experimental spectra and understanding the molecule's reactivity. nih.gov

Predictive Modeling for Rational Design of New Derivatives

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new molecules. auctoresonline.org By predicting the properties of virtual compounds, researchers can prioritize synthetic efforts, saving time and resources.

Future research should leverage predictive modeling for:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity or other properties. benthamdirect.comchemrevlett.com This allows for the prediction of the potency of new, unsynthesized compounds.

Molecular Docking and Dynamics: For therapeutic applications, molecular docking simulations can predict how derivatives bind to specific biological targets, such as protein active sites. tandfonline.comchemrevlett.comnih.gov This provides insights into the mechanism of action and helps in designing molecules with improved binding affinity and selectivity.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. auctoresonline.orgchemrevlett.comnih.gov This early-stage screening is critical for identifying drug candidates with favorable pharmacokinetic profiles and low toxicity.

Integration of this compound into Multifunctional Material Systems

The unique properties of this compound make it an attractive building block for the development of advanced functional materials.

Promising avenues for research include:

Corrosion Inhibitors: Nitrogen-containing heterocyclic compounds, including pyridine derivatives, are effective corrosion inhibitors for metals like carbon steel, particularly in acidic environments. researchgate.netyouzhuchem.comapchem.comnih.govresearchgate.net They function by adsorbing onto the metal surface and forming a protective film. Future work could explore the efficacy of this compound and its Schiff base derivatives in corrosion protection.

Functional Dyes and Pigments: Schiff base metal complexes are known for their applications in the dye and pigment industry. nih.gov The specific chromophoric properties of complexes derived from this compound could be investigated for applications in textiles, paints, or advanced optical materials.

Organic Electronics: Pyridine-containing molecules are used in materials for organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of this compound could be tuned through derivatization to create novel materials for organic electronics.

Deeper Mechanistic Understanding of Biological Interactions and Therapeutic Potential

The pyridine scaffold is present in a vast number of FDA-approved drugs and biologically active compounds. nih.govauctoresonline.org Derivatives of this compound hold significant therapeutic promise, but a deep understanding of their biological interactions is essential.

Key areas for future investigation are:

Antimicrobial and Anticancer Activity: Pyridine derivatives and their Schiff base complexes have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. nih.govnih.govacs.org Initial studies on related isonicotinaldehyde derivatives suggest potential as antimicrobial and anticancer agents. Systematic screening of this compound and its derivatives against various pathogens and cancer cell lines is warranted.